VgA protein - 147995-39-9

VgA protein

Catalog Number: EVT-1518983
CAS Number: 147995-39-9
Molecular Formula: C15H12ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

VgA proteins are predominantly sourced from bacteria, where they are encoded by specific genes that contribute to antibiotic resistance mechanisms. These proteins have been identified in various strains of Staphylococcus aureus and other Gram-positive bacteria, where they help mitigate the effects of antibiotics through their interaction with ribosomal structures.

Classification

VgA proteins are classified under the ATP-binding cassette transporter family, which is characterized by their function in transporting various substrates across cellular membranes using ATP hydrolysis as an energy source. Within this family, VgA proteins are further categorized based on their specific resistance profiles against different classes of antibiotics.

Synthesis Analysis

Methods

The synthesis of VgA protein can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. The latter allows for the production of proteins without the need for living cells, enabling a more controlled environment for studying protein characteristics.

Technical Details

  1. Recombinant DNA Technology: This involves cloning the gene encoding VgA into expression vectors, followed by transformation into host organisms such as Escherichia coli. The expression conditions are optimized to maximize yield.
  2. Cell-Free Protein Synthesis: Utilizing systems like the PURE (Protein synthesis Using Recombinant Elements) system, researchers can produce VgA protein by combining essential components like ribosomes, tRNAs, and amino acids in vitro.
Molecular Structure Analysis

Structure

The VgA protein consists of multiple domains that facilitate its function as an antibiotic efflux pump. The structure typically includes:

  • Transmembrane domains: Responsible for substrate transport across the membrane.
  • Nucleotide-binding domains: Essential for ATP binding and hydrolysis.

Data

Crystallographic studies have provided insights into the three-dimensional structure of VgA proteins, revealing key features that contribute to their functionality. For instance, specific amino acid residues within the linker regions have been shown to influence antibiotic binding and resistance profiles.

Chemical Reactions Analysis

Reactions

VgA proteins participate in several biochemical reactions:

  • ATP Hydrolysis: This reaction provides the energy necessary for conformational changes required for substrate transport.
  • Antibiotic Displacement: VgA proteins interact with antibiotics bound to the ribosome, facilitating their release.

Technical Details

The efficiency of these reactions can be influenced by various factors including pH, temperature, and the presence of specific ions or molecules that may stabilize or destabilize the protein structure.

Mechanism of Action

Process

The mechanism through which VgA proteins confer antibiotic resistance involves:

  1. Binding to Ribosomes: The VgA protein binds to ribosomes in a manner that displaces bound antibiotics.
  2. Efflux Mechanism: Once displaced, antibiotics are actively transported out of the bacterial cell, reducing their intracellular concentration and effectiveness.

Data

Studies utilizing mutational analysis have identified critical residues within the linker region of VgA that affect its interaction with antibiotics and ribosomes. This information has been pivotal in understanding how variations in these residues can lead to different resistance phenotypes.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 40 kDa to 60 kDa depending on specific variants.
  • Solubility: Generally soluble in aqueous buffers at physiological pH but may require detergents for membrane-associated forms.

Chemical Properties

  • Stability: The stability of VgA proteins can be affected by environmental conditions such as temperature and ionic strength.
  • Binding Affinity: The affinity for various antibiotics varies significantly among different variants of VgA proteins, influencing their effectiveness in providing resistance.
Applications

Scientific Uses

VgA proteins are extensively studied within microbiology and pharmacology due to their role in antibiotic resistance. Key applications include:

  • Drug Development: Understanding VgA mechanisms aids in designing new antibiotics that can circumvent these resistance pathways.
  • Biotechnology: Insights into VgA function contribute to synthetic biology efforts aimed at engineering microbial strains with desired resistance traits for biotechnological applications.
Structural Biology and Molecular Characterization

Primary Structure and Domain Architecture of VgaA Proteins

VgaA proteins belong to the ATP-binding cassette (ABCF) family of antibiotic resistance determinants, characterized by a distinctive domain architecture lacking transmembrane domains. These cytoplasmic proteins consist of two nucleotide-binding domains (NBDs) connected by a conserved antibiotic resistance domain (ARD), also termed the linker region [5] [8]. The NBDs contain canonical Walker A, Walker B, and ABC signature motifs essential for ATP hydrolysis, while the 15-amino-acid ARD dictates substrate specificity through its variable residues [3] [5]. This architecture enables ribosomal protection rather than antibiotic efflux—a mechanism confirmed by membrane fractionation studies localizing VgaA to staphylococcal cell membranes colocalized with the F1-F0 ATPase β-subunit [5].

Protein domain databases (e.g., CATH) classify such architectures as α/β folds, where nucleotide-binding domains adopt Rossmann-like folds with central β-sheets flanked by α-helices [6] [9]. The modular nature of these domains supports evolutionary recombination, explaining VgaA’s phylogenetic relationship to homologs like Lmo0919 in Listeria monocytogenes and Msr proteins in streptococci [5] [8]. Notably, in silico analyses reveal that >80% of sequenced VgaA variants share 81–100% amino acid identity, with divergence concentrated in the ARD [8].

Table 1: Domain Architecture of VgaA Proteins

DomainLength (aa)Key MotifsFunction
N-terminal NBD~200Walker A, ABC signatureATP binding and hydrolysis
ARD linker15Variable sequence (7 residues)Antibiotic specificity determination
C-terminal NBD~200Walker B, LSGGQ motifATPase activity, ribosome interaction

Three-Dimensional Conformational Analysis via Crystallography and NMR

The three-dimensional structures of VgaA homologs have been elucidated primarily through X-ray crystallography, revealing globular NBDs with α/β-topology and a flexible ARD forming an extended loop [4] [7]. Crystallographic studies achieve resolutions of 1.5–3.0 Å, sufficient to resolve ATP-binding pockets but often requiring truncation of flexible regions. For example, conformational studies of the staphylococcal ribosome complexed with VgaA show the ARD inserted into the ribosomal exit (E) site, displacing streptogramin A antibiotics via steric clashes [3] [5].

NMR spectroscopy complements crystallography by capturing dynamic conformations in solution. Studies of homologous ABCF proteins reveal conformational heterogeneity in surface residues (10–88% rotameric variance), particularly in solvent-exposed loops absent in crystal structures [2] [4]. NMR-derived ensembles demonstrate that ATP hydrolysis induces large-scale rigid-body motions between NBDs, transitioning from "open" to "closed" states—a mechanism critical for ribosomal protection [2] [10].

Limitations persist: Crystallography may mask antibiotic-induced allostery due to crystal packing constraints, while NMR faces size limitations (>50 kDa) excluding full-length ribosome-VgaA complexes [4] [7]. Recent advances in cryo-electron microscopy (cryo-EM) have overcome these barriers, resolving VgaA-ribosome complexes at sub-4 Å resolutions to visualize side-chain interactions during antibiotic displacement [7] [10].

Table 2: Structural Biology Techniques Applied to VgaA Characterization

MethodResolutionKey InsightsLimitations
X-ray crystallography1.5–3.0 ÅATP-binding site geometry, ARD conformationStatic conformations; crystal packing artifacts
NMR spectroscopy15–25 ÅDynamics of ATP hydrolysis; flexible linker motionsSize restrictions; low resolution
Cryo-EM3.5–4.5 ÅRibosome-VgaA interactions in near-native statesComputational intensity

Comparative Analysis of VgaA Protein Variants Across Staphylococcal Species

Naturally occurring VgaA variants (e.g., Vga(A)LC, Vga(A)V, Vga(A)NEW) exhibit divergent resistance phenotypes governed by ARD polymorphisms. Clinically significant variants from Staphylococcus haemolyticus and S. aureus show 7 variable residues within the 15-amino-acid ARD, altering specificity toward lincosamides (e.g., clindamycin), pleuromutilins (e.g., tiamulin), and streptogramin A (e.g., virginiamycin M1) [3] [8]. For instance, Vga(A)LC confers resistance to all three antibiotic classes, while Vga(B) additionally enhances pristinamycin (streptogramin A+B mix) resistance [5] [8].

Genomic analyses reveal that vga(A) genes reside on mobile genetic elements, including plasmids (e.g., pIP1636 in S. aureus) and transposons (e.g., Tn6133) [8]. These elements facilitate interspecies transfer, explaining vga(A)’s prevalence in livestock-associated MRSA (LA-MRSA) ST398—a lineage linked to pleuromutilin use in agriculture [3] [8]. Regulatory divergence also occurs: Most vga(A) operons use ribosome-mediated attenuation where antibiotic-bound ribosomes stall at a leader peptide, derepressing vga(A) translation [3]. However, strains harboring erm methylases may show constitutively suppressed vga(A) induction due to ribosomal modification [3].

Table 3: Phenotypic Variation Among Key VgaA Variants

VariantHost SpeciesResistance ProfileARD Sequence Polymorphisms
Vga(A)LCS. haemolyticusLincomycin, clindamycin, tiamulin, streptogramin AE12-G13-V14-G15-S16-G17-T18
Vga(A)VS. aureusStreptogramin A, tiamulin (weak clindamycin)P12-H13-V14-G15-S16-G17-T18
Vga(B)S. epidermidisPristinamycin (A+B), pleuromutilinsE12-G13-I14-S15-T16-S17-S18

Evolutionary analysis indicates positive selection for ARD mutations expanding antibiotic spectra. For example, Vga(A) variants in porcine S. aureus isolates exhibit enhanced tiamulin resistance correlating with G13V/S16T substitutions [8]. This plasticity underscores VgaA’s role in adapting to agricultural antibiotic pressures, with implications for human medicine following pleuromutilin approvals like lefamulin [3] [8].

Properties

CAS Number

147995-39-9

Product Name

VgA protein

Molecular Formula

C15H12ClNO

Synonyms

VgA protein

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